Masofaniten vs Ralaniten: 20-Fold Improvement in AR Transcriptional Inhibition Potency
Masofaniten demonstrates a 20-fold higher antiandrogenic potency than its predecessor ralaniten (EPI-002) in vitro, with an IC50 of 535 nM compared to 9,580 nM for ralaniten in the same androgen-induced PSA-luciferase reporter assay [1]. This potency improvement represents a significant advancement within the AR NTD inhibitor class.
| Evidence Dimension | Inhibition of androgen-induced AR transcriptional activity |
|---|---|
| Target Compound Data | IC50 = 535 nM |
| Comparator Or Baseline | Ralaniten (EPI-002) IC50 = 9,580 nM |
| Quantified Difference | 20-fold higher potency |
| Conditions | Androgen-induced PSA-luciferase reporter assay in LNCaP cells |
Why This Matters
Researchers requiring AR NTD inhibition with greater potency at lower concentrations should select masofaniten over ralaniten to minimize off-target effects and achieve more efficient target engagement in vitro.
- [1] Wikipedia. Masofaniten. Last modified March 3, 2020. Accessed 2026. View Source
